molecular formula C12H6ClF7N2 B1363456 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole CAS No. 247220-85-5

4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole

Cat. No.: B1363456
CAS No.: 247220-85-5
M. Wt: 346.63 g/mol
InChI Key: OGKCAMSFEKHPOJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole, also known as 4-C-HPP, is a novel pyrazole compound that has been widely used in scientific research due to its unique properties and potential applications. It is a heterocyclic compound with a five-membered ring structure that contains two nitrogen atoms and one chlorine atom. 4-C-HPP has been studied extensively for its potential therapeutic applications, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Research on halopyrazole derivatives, which include compounds similar to 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole, has shown promising results in antimicrobial applications. A study by Siddiqui et al. (2013) synthesized novel halopyrazole derivatives and evaluated their in vitro antimicrobial activity. These compounds demonstrated good antibacterial and antifungal activities, indicating potential for use in antimicrobial treatments (Siddiqui et al., 2013).

Structural and Chemical Properties

The study of tautomeric equilibrium and molecular structure of phenylpyrazoles has been significant in understanding their applications. Aguilar‐Parrilla et al. (1992) used NMR spectroscopy and X-ray crystallography to investigate 3(5)-phenylpyrazoles. They found that these compounds exist as mixtures rich in the 3-phenyl tautomer in solution and are the same tautomer present in the solid state (Aguilar‐Parrilla et al., 1992).

Synthesis and Properties

The synthesis and properties of related phenylpyrazole derivatives have been a focus of research. For instance, Zvilichovsky and David (1983) prepared 3,5-diamino-4-phenylpyrazole and explored its reactions with various compounds. This study contributes to understanding the reactivity and potential applications of phenylpyrazole derivatives (Zvilichovsky & David, 1983).

Insecticidal Applications

Phenylpyrazole derivatives have been investigated for their potential use as insecticides. Cole et al. (1993) studied the action of phenylpyrazole insecticides at the GABA-gated chloride channel, revealing insights into their insecticidal mechanism and potential applications (Cole et al., 1993).

Antibacterial and Insecticidal Activities

The combination of antibacterial and insecticidal properties in phenylpyrazole derivatives has been explored. Guo et al. (2017) synthesized novel N-phenylpyrazole fraxinellone hybrid compounds and evaluated their antibacterial and insecticidal activities. These compounds exhibited promising results, highlighting their potential as dual-purpose agents (Guo et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been shown to have analgesic effects , suggesting potential targets could be pain receptors or pathways.

Mode of Action

Based on the analgesic effects of related compounds , it can be hypothesized that this compound may interact with its targets to modulate pain signaling, leading to a reduction in perceived pain.

Biochemical Pathways

Related compounds have been shown to have effects on pain pathways , suggesting that this compound may also interact with similar biochemical pathways.

Result of Action

Related compounds have been shown to have analgesic effects , suggesting that this compound may also have similar effects.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are crucial for redox reactions in cells. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the overall biochemical pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the PI3K/Akt and ERK/MAPK signaling pathways, which are vital for cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are essential for its application in research. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as analgesic properties . At higher doses, toxic or adverse effects can occur, including potential damage to vital organs . Understanding the dosage threshold is crucial for its safe application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells . The compound’s metabolism is a critical aspect of its overall biochemical profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for predicting the compound’s effects in various biological contexts.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization determines its interaction with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

4-chloro-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF7N2/c13-7-8(6-4-2-1-3-5-6)21-22-9(7)10(14,15)11(16,17)12(18,19)20/h1-5H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKCAMSFEKHPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF7N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371467
Record name 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247220-85-5
Record name 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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